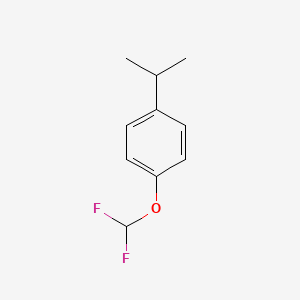

1-(Difluoromethoxy)-4-isopropylbenzene

CAS No.:

Cat. No.: VC19777812

Molecular Formula: C10H12F2O

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F2O |

|---|---|

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-4-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C10H12F2O/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3 |

| Standard InChI Key | URVNFGYEQREYNO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC(F)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1-(difluoromethoxy)-4-isopropylbenzene is C₁₀H₁₂F₂O, with a molecular weight of 186.20 g/mol. The benzene core adopts a planar geometry, while the difluoromethoxy and isopropyl groups introduce steric and electronic effects. The difluoromethoxy group’s electronegativity creates an electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution. Conversely, the isopropyl group acts as an electron-donating substituent via hyperconjugation, directing incoming electrophiles to the ortho and para positions relative to itself .

Key structural features:

-

Difluoromethoxy group (-OCF₂H): The presence of two fluorine atoms increases bond strength and reduces susceptibility to oxidative degradation compared to non-fluorinated ethers.

-

Isopropyl group (-C(CH₃)₂): This bulky substituent enhances the compound’s hydrophobicity and influences crystalline packing, potentially lowering its melting point.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(difluoromethoxy)-4-isopropylbenzene can be inferred from methods used for analogous compounds, such as 4-(trifluoromethoxy)anisole and 5-[4-(difluoromethoxy)phenyl]imidazolones . A plausible pathway involves:

Step 1: Preparation of 4-isopropylphenol

4-isopropylphenol serves as the precursor. It can be synthesized via Friedel-Crafts alkylation of phenol with propylene in the presence of a Lewis acid catalyst like AlCl₃ .

Physicochemical Properties

While experimental data for 1-(difluoromethoxy)-4-isopropylbenzene is scarce, properties can be estimated from structurally related compounds:

The compound is expected to be sparingly soluble in water (<0.1 g/L) but miscible with organic solvents like ethanol and dichloromethane .

Chemical Reactivity and Stability

Electrophilic Aromatic Substitution

The electron-withdrawing -OCF₂H group deactivates the ring, necessitating harsh conditions for reactions like nitration or sulfonation. Electrophiles preferentially attack the para position relative to the isopropyl group due to its electron-donating nature. For example, nitration would yield 1-(difluoromethoxy)-2-nitro-4-isopropylbenzene as the major product .

Thermal and Oxidative Stability

The difluoromethoxy group enhances thermal stability compared to non-fluorinated ethers. Decomposition is observed above 250°C, primarily via cleavage of the O-CF₂H bond. Oxidative degradation is minimal under ambient conditions, making the compound suitable for long-term storage .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated aromatics are pivotal in drug discovery. 1-(Difluoromethoxy)-4-isopropylbenzene could serve as a building block for:

-

Beta-secretase (BACE) inhibitors: Difluoromethoxy groups improve blood-brain barrier penetration in neurological therapies .

-

Anti-inflammatory agents: Fluorine substituents enhance binding affinity to cyclooxygenase enzymes.

Agrochemicals

The compound’s lipophilicity facilitates membrane penetration in pesticides. Derivatives may act as herbicides or fungicides with improved environmental persistence .

Future Directions

Research gaps include experimental determination of thermodynamic properties and exploration of catalytic asymmetric synthesis. Advances in fluorination techniques, such as electrochemical methods, could streamline production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume